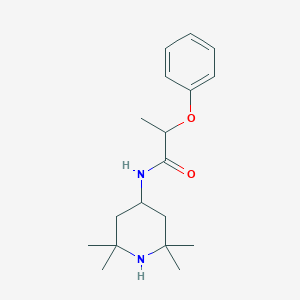
2-phenoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)propanamide
Descripción general
Descripción
2-phenoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)propanamide, also known as Tinuvin 770, is a widely used ultraviolet (UV) stabilizer in various industries. It is a white crystalline powder that is insoluble in water but soluble in organic solvents. This compound is commonly used in plastics, coatings, adhesives, and other materials to protect them from UV radiation damage.
Mecanismo De Acción
The mechanism of action of 2-phenoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)propanamide involves the absorption of UV radiation through its phenyl ring. This prevents the UV radiation from reaching the polymer or material, thus preventing its degradation. The compound also acts as an antioxidant by donating a hydrogen atom to free radicals, thus preventing the oxidation of the material.
Biochemical and Physiological Effects:
This compound has low toxicity and is not expected to have any significant physiological effects. However, it can cause skin irritation and eye irritation in some individuals. It is recommended to handle the compound with caution and to use appropriate personal protective equipment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-phenoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)propanamide in lab experiments is its ability to protect materials from UV radiation damage. This allows for more accurate and reliable results in experiments that involve UV radiation exposure. However, the compound can be expensive and may not be suitable for all experiments due to its specific properties.
Direcciones Futuras
There are several future directions for the research and development of 2-phenoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)propanamide. One potential direction is to explore its use in the food industry as a food additive to prevent oxidation and improve shelf life. Another direction is to investigate its potential use in the medical field as an antioxidant and UV protectant in various medical devices. Additionally, further research could be conducted to optimize the synthesis method and improve the yield of the compound.
Aplicaciones Científicas De Investigación
2-phenoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)propanamide has been extensively studied for its UV stabilizing properties. It is commonly used in the plastic industry to prevent the degradation of polymers caused by UV radiation. The compound is also used in coatings and adhesives to protect them from UV radiation damage. In addition, it has been shown to have antioxidant properties and can prevent the oxidation of various materials.
Propiedades
IUPAC Name |
2-phenoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-13(22-15-9-7-6-8-10-15)16(21)19-14-11-17(2,3)20-18(4,5)12-14/h6-10,13-14,20H,11-12H2,1-5H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFOMIVQNVWJJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CC(NC(C1)(C)C)(C)C)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



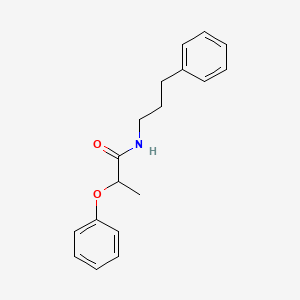
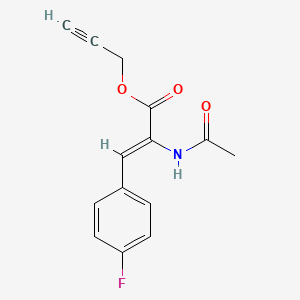

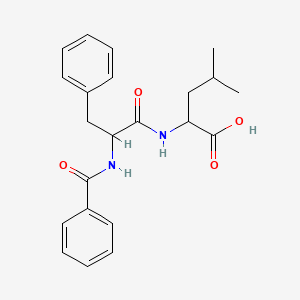

![N-[2-(acetylamino)phenyl]-4-chloro-3-nitrobenzamide](/img/structure/B3931195.png)

![N-[4-(dimethylamino)phenyl]-2-phenoxypropanamide](/img/structure/B3931210.png)
![(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)ethyl[2-(1H-pyrazol-1-yl)ethyl]amine](/img/structure/B3931222.png)
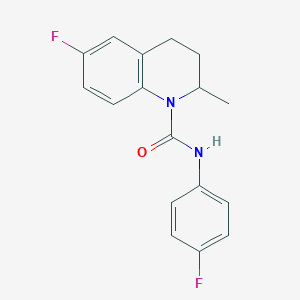
![N-(2-pyridinylmethyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B3931243.png)
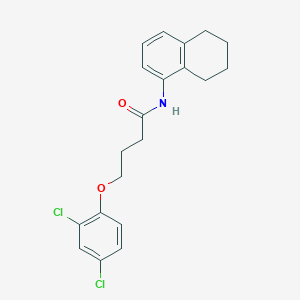
![N-methyl-N-[(7-methyl-1H-benzimidazol-2-yl)methyl]-5-[(pyrimidin-2-ylthio)methyl]-2-furamide](/img/structure/B3931273.png)
